molecular formula C9H8F3N3 B11890291 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B11890291
M. Wt: 215.17 g/mol
InChI Key: HYRPJQGOHKGEDB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods often utilize catalytic processes to enhance yield and purity. For example, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in the presence of palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its combination of the imidazole and pyridine rings along with the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

5,7-dimethyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C9H8F3N3/c1-4-3-5(2)13-7-6(4)14-8(15-7)9(10,11)12/h3H,1-2H3,(H,13,14,15)

InChI Key

HYRPJQGOHKGEDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1NC(=N2)C(F)(F)F)C

Origin of Product

United States

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